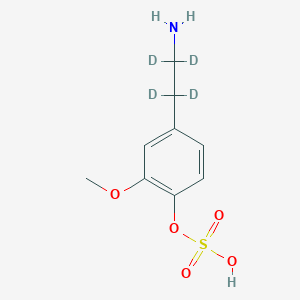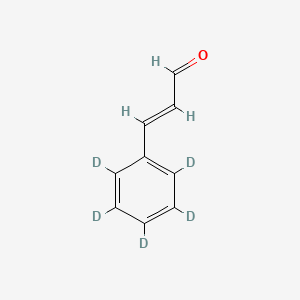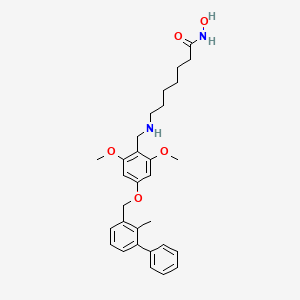
Hdac6-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hdac6-IN-4 is a small-molecule inhibitor specifically targeting histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that plays a crucial role in the regulation of various cellular processes, including gene expression, protein stability, and cell signaling. Inhibition of histone deacetylase 6 has shown potential therapeutic benefits in treating cancer, neurodegenerative diseases, and other conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-4 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of benzamidohydroxamic acids as starting materials. These intermediates undergo various chemical transformations, including acylation, reduction, and cyclization, to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and reduce costs .
化学反应分析
Types of Reactions
Hdac6-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .
科学研究应用
Hdac6-IN-4 has a wide range of scientific research applications, including:
Cancer Research: Inhibition of histone deacetylase 6 by this compound has shown promising results in reducing tumor growth and enhancing the efficacy of other anticancer therapies
Neurodegenerative Diseases: This compound has been studied for its potential to protect neurons and improve cognitive function in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Immunotherapy: The compound has been investigated for its ability to modulate immune responses and enhance the effectiveness of immunotherapeutic strategies.
Epigenetic Research: This compound is used as a tool compound to study the role of histone deacetylase 6 in epigenetic regulation and gene expression.
作用机制
Hdac6-IN-4 exerts its effects by specifically inhibiting the activity of histone deacetylase 6. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression, protein stability, and cell signaling pathways. The molecular targets of this compound include non-histone proteins such as α-tubulin, heat shock protein 90, and cortactin. By modulating these targets, this compound can influence various cellular processes, including cell migration, apoptosis, and immune responses .
相似化合物的比较
Hdac6-IN-4 is unique among histone deacetylase 6 inhibitors due to its high selectivity and potency. Similar compounds include:
Tubastatin A: Another selective histone deacetylase 6 inhibitor with a different chemical structure and mechanism of action.
Nexturastat A: A histone deacetylase 6 inhibitor known for its immunomodulatory properties.
Vorinostat (SAHA): A pan-histone deacetylase inhibitor that targets multiple histone deacetylase isoforms, including histone deacetylase 6.
This compound stands out due to its specific targeting of histone deacetylase 6, which reduces off-target effects and enhances its therapeutic potential .
属性
分子式 |
C30H38N2O5 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC 名称 |
7-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-N-hydroxyheptanamide |
InChI |
InChI=1S/C30H38N2O5/c1-22-24(14-11-15-26(22)23-12-7-6-8-13-23)21-37-25-18-28(35-2)27(29(19-25)36-3)20-31-17-10-5-4-9-16-30(33)32-34/h6-8,11-15,18-19,31,34H,4-5,9-10,16-17,20-21H2,1-3H3,(H,32,33) |
InChI 键 |
NWHRMDIXMQBLHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CNCCCCCCC(=O)NO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


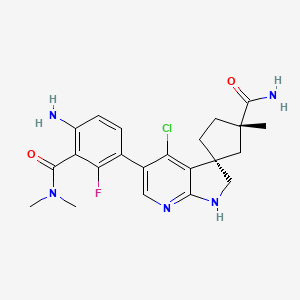

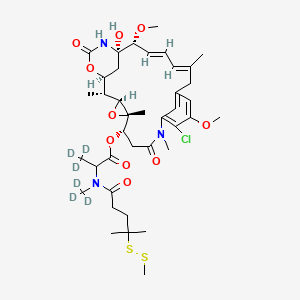
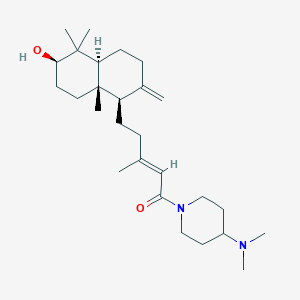
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)


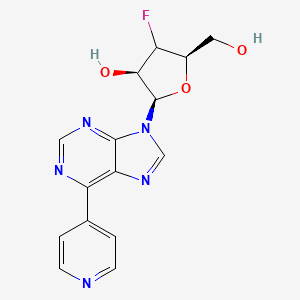
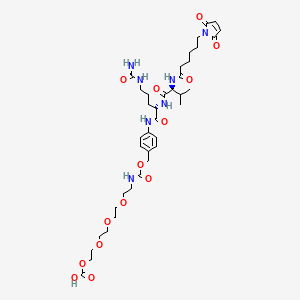
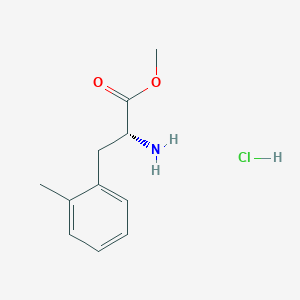
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
